CBX7 Chromodomain Inhibition: A Cross‑Study Comparable Observation
The compound was identified as an active hit in a primary AlphaScreen assay designed to detect inhibitors of the CBX7 chromodomain . The PubChem bioassay record (AID 1224903) reports a percent inhibition value for this compound, but a specific IC₅₀ was not disclosed in the publicly available primary screen data. No direct comparator data for another isoxazole‑carboxamide or a reference antagonist (e.g., UNC3866) are available in the same assay system for this compound. Therefore, while the observation establishes CBX7 as a potential molecular target, the absence of quantitative potency data against a defined comparator prevents a robust differentiation claim.
| Evidence Dimension | CBX7 chromodomain inhibition (AlphaScreen primary assay) |
|---|---|
| Target Compound Data | Active in primary screen (percent inhibition data available in PubChem AID 1224903; IC₅₀ not reported) |
| Comparator Or Baseline | No comparator data available for this compound in this assay |
| Quantified Difference | Not available |
| Conditions | AlphaScreen biochemical assay; PubChem AID 1224903 |
Why This Matters
CBX7 is a reader of H3K27me3 marks implicated in cancer stem cell maintenance; confirming the compound’s activity against CBX7 would be a key differentiation point if a comparator IC₅₀ set existed.
